

Comprehensive Application Notes and Protocols on Bevirimat Pharmacokinetics in Healthy Volunteers

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Compound Focus: Bevirimat

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Introduction and Mechanism of Action

Bevirimat (BVM; formerly known as PA-457) represents the first-in-class **human immunodeficiency virus (HIV) maturation inhibitor**, a novel category of antiretroviral agents developed for the treatment of HIV-1 infection. Unlike traditional antiretroviral drugs that target viral enzymes such as reverse transcriptase or protease, **Bevirimat** exploits a **novel mechanism of action** that specifically disrupts the final step in the HIV-1 maturation process. This compound is a semisynthetic derivative of betulinic acid, modified by the addition of a 3',3'-dimethylsuccinyl moiety at the 3-hydroxy position, which enhances its antiviral potency by more than 1000-fold compared to the parent compound [1].

The **maturation process** of HIV-1 is essential for viral infectivity and involves the proteolytic cleavage of the structural Gag polyprotein precursor (Pr55Gag) by the viral protease into its constituent domains: MA, CA, SP1, NC, SP2, and p6. **Bevirimat** specifically targets the **CA-SP1 cleavage site**, the final processing event in the Gag cascade, by binding to and stabilizing the capsid C-terminal domain and spacer peptide 1 (CACTD-SP1) region. This binding stabilizes the six-helix bundle structure formed by the CA-SP1 junction helices, thereby preventing the proteolytic release of SP1 from CA and resulting in the production of **non-infectious virus particles** with defective core condensation [2] [1]. This unique mechanism of action enables

Bevirimat to maintain potency against HIV-1 strains that have developed resistance to other classes of antiretroviral agents, addressing a critical need in the management of treatment-experienced patients [3].

Pharmacokinetic Profile in Healthy Volunteers

Single-Dose Pharmacokinetics

The initial pharmacokinetic evaluation of **Bevirimat** was conducted in a randomized, double-blind, placebo-controlled study where healthy male volunteers received single oral doses of 25, 50, 100, or 250 mg of **Bevirimat** (as the di-N-methylglucamine salt formulation) or placebo after an overnight fast [3] [4]. The study demonstrated that **Bevirimat** is **well absorbed** after oral administration, with peak plasma concentrations ($C_{\sim\max\sim}$) achieved within 1 to 3 hours ($T_{\sim\max\sim}$) post-dosing [3]. The **exposure parameters**, including $C_{\sim\max\sim}$ and area under the concentration-time curve (AUC), exhibited **dose proportionality** across the investigated dose range, indicating predictable pharmacokinetics [3] [4].

A particularly noteworthy characteristic of **Bevirimat** is its **prolonged terminal half-life**, which ranged from 60 to 80 hours across the dose groups [3]. This extended half-life is attributed to the compound's slow elimination and suggests the potential for **once-daily dosing** in therapeutic regimens. The apparent oral clearance (CL/F) values remained consistent across doses, and the compound was predominantly eliminated through metabolism by UDP-glucuronosyltransferases, with minimal renal excretion of the unchanged drug [4].

Table 1: Single-Dose Pharmacokinetic Parameters of **Bevirimat** in Healthy Volunteers

Dose (mg)	$C_{\sim\max\sim}$ ($\mu\text{g/mL}$)	$T_{\sim\max\sim}$ (h)	$AUC_{\sim 0-\infty\sim}$ ($\mu\text{g}\cdot\text{h/mL}$)	$t_{\sim 1/2\sim}$ (h)	CL/F (mL/h)
25	Not reported	1-3	Not reported	60-80	Not reported
50	Not reported	1-3	Not reported	60-80	Not reported
100	Not reported	1-3	Not reported	60-80	Not reported
250	Not reported	1-3	Not reported	60-80	Not reported

Multiple-Dose Pharmacokinetics

A subsequent multiple-dose study investigated the pharmacokinetics and safety of **Bevirimat** during repeated dosing over 10 days in healthy male volunteers [5]. Participants received once-daily oral doses of 25, 50, 75, 100, 150, or 200 mg of **Bevirimat**, with the 75 mg cohort receiving a 150 mg loading dose on day 1. The results confirmed **dose-proportional pharmacokinetics** after both single and multiple doses, with consistent clearance values ranging between 173.9 and 185.8 mL/hour across dose groups [5].

The **accumulation ratio** of **Bevirimat** was approximately 4-fold on day 10 compared to day 1, consistent with its long half-life, which ranged from 56.3 to 69.5 hours across the different dose groups [5]. This significant accumulation supports once-daily dosing and suggests that steady-state concentrations would be achieved within approximately two weeks of initiation. The C_{max} values at day 10 ranged from 8 $\mu\text{g/mL}$ in the 25 mg dose group to 58 $\mu\text{g/mL}$ in the 200 mg dose group, demonstrating adequate exposure across the therapeutic dose range [5].

Table 2: Multiple-Dose Pharmacokinetic Parameters of **Bevirimat** in Healthy Volunteers

Dose (mg/day)	C_{max} Day 10 ($\mu\text{g/mL}$)	AUC _{0-τ} Day 10 ($\mu\text{g}\cdot\text{h/mL}$)	$t_{1/2}$ (h)	CL/F (mL/h)	Accumulation Ratio
25	8	Not reported	56.3-69.5	173.9-185.8	~4
50	Not reported	Not reported	56.3-69.5	173.9-185.8	~4
75*	Not reported	Not reported	56.3-69.5	173.9-185.8	~4
100	Not reported	Not reported	56.3-69.5	173.9-185.8	~4
150	Not reported	Not reported	56.3-69.5	173.9-185.8	~4
200	58	Not reported	56.3-69.5	173.9-185.8	~4

*75 mg group received 150 mg loading dose on day 1

Safety and Tolerability Profile

In both single- and multiple-dose studies, **Bevirimat** demonstrated a **favorable safety profile** when administered to healthy volunteers. The compound was **well tolerated** across all dose levels, with no dose-limiting toxicities reported and no serious adverse events observed [3] [5]. The incidence and nature of adverse events in **Bevirimat**-treated participants were comparable to those in the placebo groups, indicating no significant drug-related toxicity at the evaluated doses.

Comprehensive safety monitoring included **physical examinations**, **vital sign measurements**, **electrocardiograms (ECG)**, and **clinical laboratory evaluations** (hematology, clinical chemistry, and urinalysis). No clinically relevant changes in these parameters were observed that were attributable to **Bevirimat** administration [5]. Additionally, assessment of the urinary 6 β -hydroxycortisol/cortisol ratio indicated that **Bevirimat** did not induce or inhibit cytochrome P450 3A activity, suggesting a **low potential for metabolic drug interactions** [4] [5]. This favorable drug interaction profile is particularly valuable for antiretroviral agents, which are typically administered as part of combination regimens.

Detailed Experimental Protocols

Clinical Study Design Protocol

Study Objectives: The primary objectives of these phase I studies were to evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of **Bevirimat** in healthy volunteers [3] [5].

Participant Selection:

- Healthy adult male volunteers aged 18-55 years
- Body mass index (BMI) between 18.5 and 30 kg/m²
- Good general health as determined by medical history, physical examination, and clinical laboratory evaluations
- Exclusion criteria included clinically significant medical or psychiatric conditions, abnormal laboratory results, history of excessive alcohol or drug abuse, and positive tests for hepatitis or HIV [4]

Study Design:

- Randomized, double-blind, placebo-controlled, dose-escalation design
- Single-dose study: Sequential cohorts receiving 25, 50, 100, or 250 mg of **Bevirimat** or placebo (6 active:2 placebo per cohort)
- Multiple-dose study: Sequential cohorts receiving 25, 50, 75 (with 150 mg loading dose), 100, 150, or 200 mg of **Bevirimat** or placebo once daily for 10 days (6 active:2 placebo per cohort)
- Dose escalation proceeded only after safety and pharmacokinetic data from the previous dose were reviewed [3] [4] [5]

Administration Conditions:

- Administered after an overnight fast of at least 8 hours
- Given as 60 mL of an oral solution containing the di-N-methylglucamine salt
- Dosing vessel rinsed three times with 60 mL tap water, which was consumed by the participant
- Standardized meal provided 4 hours post-dosing
- Prohibitions included alcohol-, caffeine-, and xanthine-containing foods/beverages from 24 hours before to 48 hours after dosing, and grapefruit products from 1 week before dosing until study completion [4]

Bioanalytical Method Protocol

Sample Collection:

- **Plasma:** Blood samples (10 mL) collected via indwelling catheter or venipuncture pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 18, 24, 30, 36, 42, 48, 96, 144, 192, 240, 288, 336, 384, 432, and 480 hours post-dose (within 10% of time points after 48 hours) [4]
- **Urine:** Collected over intervals of 0-12, 12-24, 24-36, and 36-48 hours post-dose [4]

Sample Processing:

- Plasma separated within 30 minutes of collection by centrifugation at $1,500 \times g$ for 10 minutes at 4°C
- Duplicate plasma samples stored at -70°C prior to analysis
- Urine volume and creatinine concentration measured, with duplicate 20-mL samples stored at -70°C [4]

Analytical Method:

- **Bevirimat** concentrations measured using validated high-performance liquid chromatography with tandem mass spectrometric detection (HPLC-MS/MS)

- Internal standard: 2,2-dimethylsuccinyl-4-dihydrobetulinic acid ester (DSD)
- Precursor/fragment ions: 583.5 → 455.4 m/z for **Bevirimat** in heparinized plasma and acidified urine; 585.3 → 457.3 m/z for DSD
- Calibration range: 0.02 to 60.0 µg/mL for plasma; 100 to 40,000 ng/mL for urine
- Assay accuracy: 96.3-105% for plasma; 83.7-94.2% for urine
- Assay precision (RSD): 5.5-9.6% for plasma; 3.8-10.3% for urine [4]

Pharmacokinetic Analysis:

- Noncompartmental analysis using established methods
- Parameters estimated: C_{max}, T_{max}, AUC_{0-t}, AUC_{0-∞}, λ_z, t_{1/2}, CL/F
- Dose proportionality assessed using power model [4]

Safety Assessment Protocol

Adverse Event Monitoring:

- Participants monitored throughout the study for adverse events
- Relationship to study drug assessed by investigators [3] [5]

Clinical Evaluations:

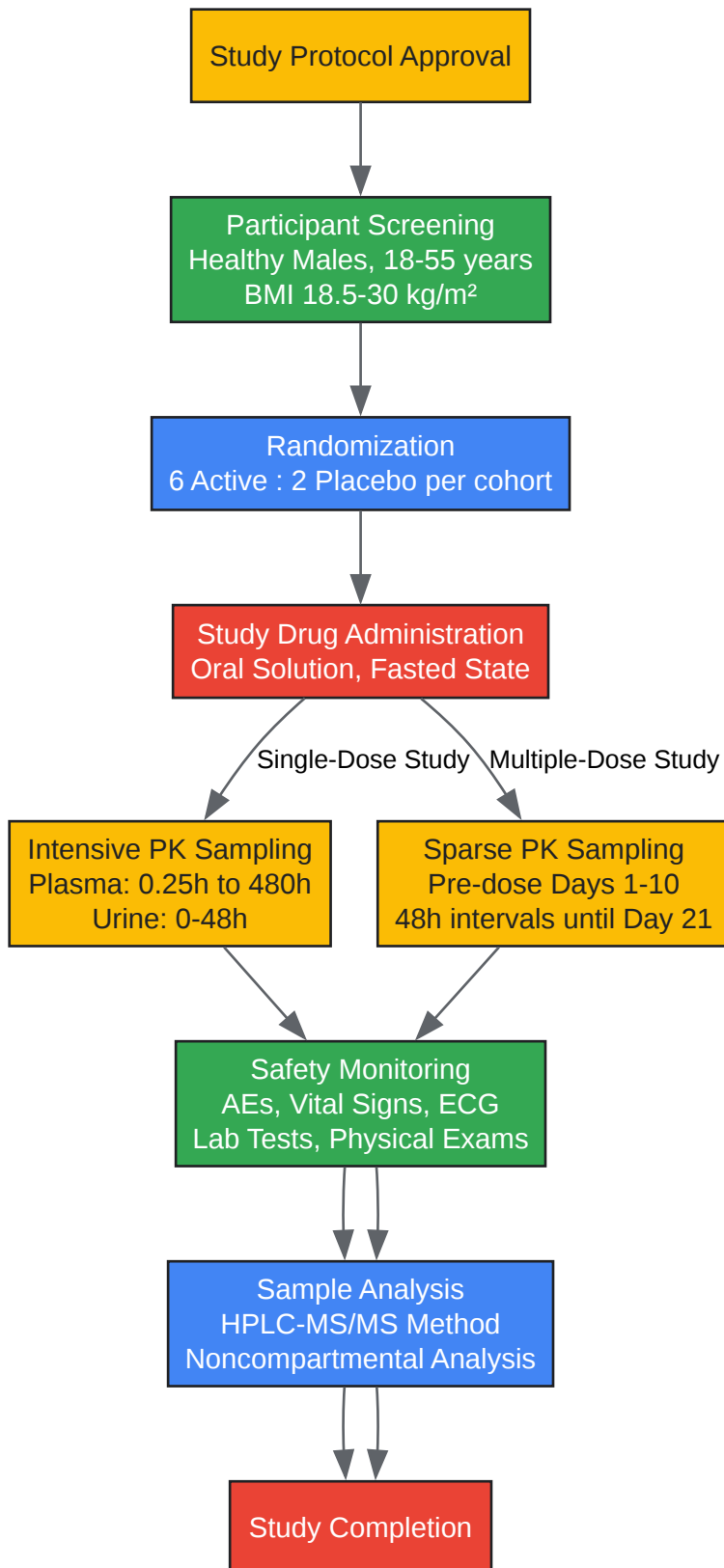
- Physical examinations at baseline and follow-up (21 days after dosing)
- Vital signs measurements pre-dose, at multiple time points during the study, and at follow-up
- 12-lead electrocardiograms (ECG) pre-dose, during the study, and at follow-up
- Clinical laboratory testing (hematology, clinical chemistry, urinalysis) pre-dose, during the study, and at follow-up [4] [5]

Special Investigations:

- Urinary 6β-hydroxycortisol/cortisol ratio measured on days 1, 5, and 11 to assess CYP3A activity [5]

Graphical Summaries

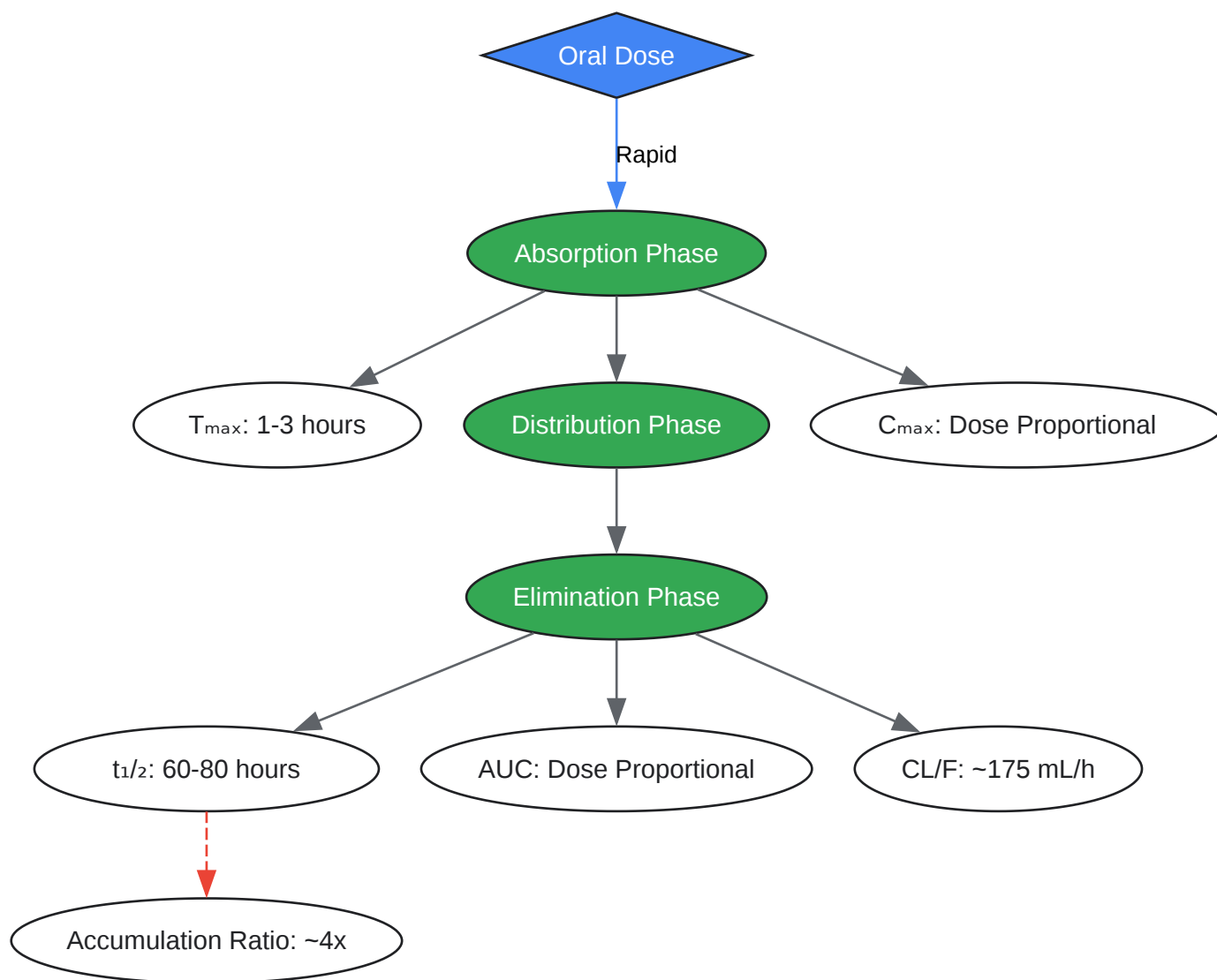
Bevirimat Pharmacokinetic Study Design



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This flowchart illustrates the comprehensive study design for evaluating **Bevirimat** pharmacokinetics and safety in healthy volunteers, highlighting the parallel approaches for single and multiple-dose studies that share common safety monitoring and analytical methodologies.

Bevirimat PK Parameter Relationships



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This diagram illustrates the key pharmacokinetic parameters of **Bevirimat** and their interrelationships, highlighting the compound's rapid absorption, dose-proportional exposure, and prolonged elimination half-life that contributes to significant accumulation with multiple dosing.

Conclusion and Research Applications

The comprehensive pharmacokinetic evaluation of **Bevirimat** in healthy volunteers has established a solid foundation for its clinical development as a novel HIV-1 maturation inhibitor. The key attributes of **favorable pharmacokinetics**, including **dose proportionality**, **prolonged half-life**, and **minimal drug interaction potential**, combined with an **excellent safety profile**, support its further investigation as a promising antiretroviral agent [3] [4] [5].

The experimental protocols detailed in these application notes provide researchers with robust methodologies for conducting clinical pharmacokinetic studies of novel antiretroviral agents, with specific applications for:

- **Drug development planning** for maturation inhibitors and other antiretroviral agents
- **Clinical trial design** for phase I pharmacokinetic and safety studies
- **Bioanalytical method development** for compound quantification in biological matrices
- **Drug interaction assessment** strategies for combination regimens

Despite the promising pharmacokinetic profile, the clinical development of **Bevirimat** was ultimately limited by issues of **variable patient response** associated with naturally occurring polymorphisms in the Gag SP1 region, particularly at positions V7 and T8 [1] [6]. This underscores the importance of integrating **pharmacogenetic considerations** early in drug development programs. Nevertheless, the pharmacokinetic and safety data from these healthy volunteer studies remain valuable for informing the development of second-generation maturation inhibitors, such as GSK3640254 and BMS-955176, which are designed to overcome these resistance limitations [7] [1].

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